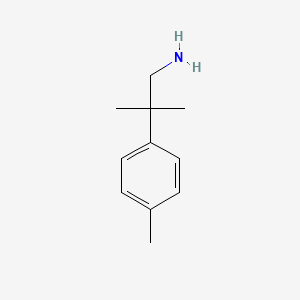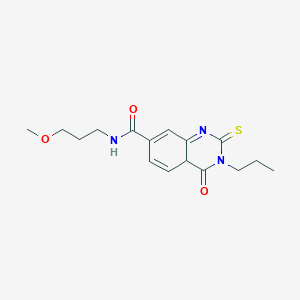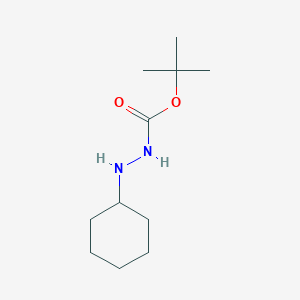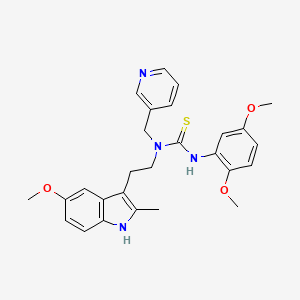
2-Methyl-2-(4-methylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-methylphenyl)propan-1-amine, also known as MMPPA or 4-methyl-2-phenyl-2-propylamine, is an organic compound belonging to the class of amines. It is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MMPPA has numerous applications in the synthesis of organic compounds, such as the synthesis of chiral ligands, the synthesis of peptide and peptidomimetics, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes.
Applications De Recherche Scientifique
1. Structural Analysis and Computational Studies
A study conducted by Nycz et al. (2011) involved characterizing several cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one. This research utilized FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction to determine the structures of these compounds. Computational methods like density functional theory (DFT) and TDDFT were applied to optimize geometries and predict electronic spectra, aiding in understanding the molecular structure and properties of compounds like 2-Methyl-2-(4-methylphenyl)propan-1-amine (Nycz et al., 2011).
2. Pharmacological Characterization in Opioid Receptors
Research by Grimwood et al. (2011) characterized a compound structurally similar to this compound, investigating its interaction with κ-opioid receptors. This study provided insight into the binding affinities of similar compounds to various opioid receptors, contributing to the understanding of their pharmacological profile and potential therapeutic applications (Grimwood et al., 2011).
3. Catalytic Transfer Hydrogenation Studies
A study by Samec and Bäckvall (2002) explored the transfer hydrogenation of imines to amines, where propan-2-ol (closely related to this compound) played a significant role. This research contributes to the understanding of catalytic processes involving similar compounds, which is valuable in synthetic chemistry and industrial applications (Samec & Bäckvall, 2002).
4. Metabolic Studies and Detectability
Welter et al. (2014) conducted a study on the metabolism and detectability of amphetamines, including isomers like 2-methyl-amphetamine. This research provides valuable insights into the metabolic pathways and potential detection methods for substances structurally related to this compound in biological samples, which is crucial for clinical and forensic toxicology (Welter et al., 2014).
5. Corrosion Inhibition Research
A study by Gao et al. (2007) synthesized tertiary amines, including compounds similar to this compound, to evaluate their inhibitive performance on carbon steel corrosion. This research provides insights into the potential application of such compounds as corrosion inhibitors, which is important for material science and engineering (Gao et al., 2007).
Propriétés
IUPAC Name |
2-methyl-2-(4-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFRWGMKUZJXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2729830.png)

![N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2729833.png)
![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2729837.png)


![N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2729842.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)
![tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2729845.png)
![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)